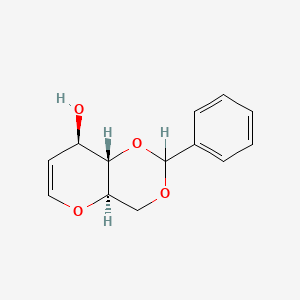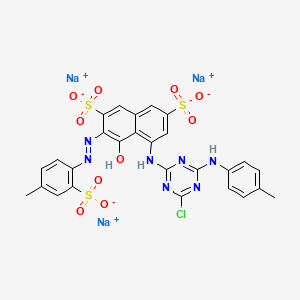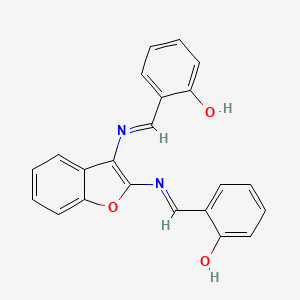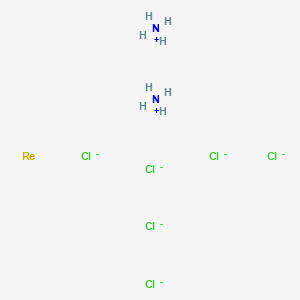![molecular formula C18H14 B1143916 3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene CAS No. 199-26-8](/img/structure/B1143916.png)
3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene is a complex organic compound characterized by its unique hexacyclic structure. This compound is notable for its intricate arrangement of nitrogen atoms within its framework, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene typically involves multi-step organic reactions. These steps often include cyclization reactions, where smaller precursor molecules are combined under specific conditions to form the hexacyclic structure. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene has several applications in scientific research:
Chemistry: It serves as a model compound for studying complex molecular architectures and reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Its stability and reactivity make it useful in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,16,23-trithiatetracyclo[16.2.2.2(4,7).1(11,14)]pentacosa-1(20),2,4,6,11,13,18,21,24-nonaene
- 3,11,19,25-tetraazatetracyclo[19.3.1.04,9013,18]pentacosa-1(25),4,6,8,13,15,17,21,23-nonaene
Uniqueness
Compared to similar compounds, 3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene stands out due to its unique hexacyclic structure and the specific arrangement of nitrogen atoms. This distinct configuration imparts unique chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
199-26-8 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)











